![molecular formula C18H15N9OS B2920084 5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1903153-01-4](/img/structure/B2920084.png)
5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of related compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups. The thiophene ring, for example, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis
Thiophene, a component of the compound you mentioned, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthetic Routes and Heterocyclic Chemistry
Heterocyclic compounds, including triazolopyrimidines and thiophene derivatives, are synthesized through various reactions, highlighting their synthetic utility in creating complex molecules for further application in medicinal chemistry and materials science. For example, Westerlund (1980) demonstrated the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, indicating the broad synthetic applications of azido compounds in heterocyclic chemistry (Westerlund, 1980).
Antimicrobial and Antituberculous Activity
Compounds incorporating thiophene and triazolopyrimidine cores have been evaluated for their antimicrobial and antituberculous activities, suggesting their potential as therapeutic agents. Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to assess tuberculostatic activity, highlighting the role of heterocyclic compounds in combating infectious diseases (Titova et al., 2019).
Antiproliferative and Cardiovascular Activities
Derivatives of triazolopyrimidine and related heterocycles have shown promising antiproliferative and cardiovascular activities, indicating their potential in the development of new therapies for cancer and cardiovascular diseases. For instance, Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives, suggesting their utility in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Supramolecular Chemistry
The structural motifs found in triazolopyrimidines and thiophene derivatives also play a significant role in supramolecular chemistry, contributing to the design of novel hydrogen-bonded supramolecular assemblies with potential applications in materials science and nanotechnology. Fonari et al. (2004) synthesized novel pyrimidine derivatives for co-crystallization with crown ethers, demonstrating the versatility of these heterocyclic compounds in forming complex molecular architectures (Fonari et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,7-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N9OS/c1-10-7-11(2)26-18(20-10)21-16(25-26)17(28)19-8-15-23-22-14-4-3-13(24-27(14)15)12-5-6-29-9-12/h3-7,9H,8H2,1-2H3,(H,19,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKFLZHNXRJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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